molecular formula C17H18N2O2 B1348617 N,N'-bis(3-methylphenyl)propanediamide CAS No. 116476-70-1

N,N'-bis(3-methylphenyl)propanediamide

Cat. No. B1348617
CAS RN: 116476-70-1
M. Wt: 282.34 g/mol
InChI Key: HJYKPTPEJZYMGZ-UHFFFAOYSA-N
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Description

“N,N’-bis(3-methylphenyl)propanediamide” is a chemical compound with the molecular formula C17H18N2O2 . It is a white solid and is symmetrical around the central carbon atom .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(3-methylphenyl)propanediamide” is symmetrical around the central carbon atom . Each half of the molecule is stabilized by intramolecular C-H⋯O hydrogen bonds . Each amide group is almost coplanar with the adjacent benzene ring . The planes of the amide groups are inclined at an angle of 68.5°, while the two benzene rings make a dihedral angle of 70.40° .


Physical And Chemical Properties Analysis

“N,N’-bis(3-methylphenyl)propanediamide” is a white solid with a molecular weight of 282.34 g/mol . It is soluble in DMSO .

Safety and Hazards

“N,N’-bis(3-methylphenyl)propanediamide” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

N,N'-bis(3-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYKPTPEJZYMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350456
Record name N~1~,N~3~-bis(3-methylphenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N'-bis(3-methylphenyl)propanediamide

CAS RN

116476-70-1
Record name N~1~,N~3~-bis(3-methylphenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 mmol m-toluidine and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen. N1,N3-di(3-methylphenyl)malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 9.5 g N1,N3-di(3-methylphenyl)malonamide (yield 67.3%, purity 97.2%) was obtained.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

Q & A

Q1: What is the spatial arrangement of N,N'-bis(3-methylphenyl)propanediamide?

A1: N,N'-bis(3-methylphenyl)propanediamide exhibits a symmetrical structure around its central carbon atom. The molecule is divided into two identical halves, related by a twofold rotation axis. Each half contains an amide group that lies almost coplanar with its adjacent benzene ring [].

Q2: How does N,N'-bis(3-methylphenyl)propanediamide interact with other molecules in its solid state?

A2: In the crystal form, individual molecules of N,N'-bis(3-methylphenyl)propanediamide interact through intermolecular hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link the molecules into chains that run along the c axis. Additionally, weaker π–π stacking interactions between adjacent chains further stabilize the crystal structure [].

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